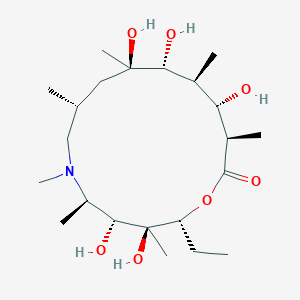
Azithromycin aglycone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azithromycin aglycone is a derivative of azithromycin, a well-known macrolide antibiotic. Azithromycin is part of the azalide subclass of macrolides, characterized by a 15-membered ring structure. The aglycone form refers to the molecule without its sugar moiety, which can significantly alter its chemical properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Azithromycin aglycone can be synthesized from erythromycin A through a series of chemical reactions. One common method involves treating erythromycin A with hydroxylamine hydrochloride and a base in methanol at reflux temperature for 10 hours to form an oxime . This is followed by further chemical modifications to obtain the aglycone form.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar chemical routes but optimized for efficiency and yield. The process may include steps like solvent evaporation and crystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: Azithromycin aglycone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the aglycone structure, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Common in the synthesis of derivatives, substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of functionalized this compound molecules .
Aplicaciones Científicas De Investigación
Azithromycin aglycone has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of new macrolide derivatives with potential therapeutic applications.
Biology: Studied for its interactions with bacterial ribosomes and its role in inhibiting protein synthesis.
Medicine: Investigated for its antibacterial properties and potential use in treating infections resistant to other antibiotics.
Industry: Utilized in the development of novel drug delivery systems to enhance the bioavailability and efficacy of azithromycin
Mecanismo De Acción
Azithromycin aglycone exerts its effects by binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation and translocation steps of protein synthesis, effectively stopping bacterial growth. The aglycone form may have different binding affinities and specificities compared to the parent compound, azithromycin .
Comparación Con Compuestos Similares
Erythromycin: A 14-membered macrolide antibiotic from which azithromycin is derived.
Clarithromycin: Another macrolide with a similar structure but different pharmacokinetic properties.
Telithromycin: A ketolide antibiotic with a modified macrolide structure for improved activity against resistant strains.
Uniqueness: Azithromycin aglycone is unique due to its 15-membered ring structure and the absence of sugar moieties, which can influence its solubility, stability, and biological activity. Compared to erythromycin and clarithromycin, azithromycin and its aglycone form have improved acid stability and a broader spectrum of activity .
Propiedades
Número CAS |
117693-42-2 |
|---|---|
Fórmula molecular |
C22H43NO7 |
Peso molecular |
433.6 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10,11,13-pentahydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |
InChI |
InChI=1S/C22H43NO7/c1-9-16-22(7,29)19(26)15(5)23(8)11-12(2)10-21(6,28)18(25)13(3)17(24)14(4)20(27)30-16/h12-19,24-26,28-29H,9-11H2,1-8H3/t12-,13+,14-,15-,16-,17+,18-,19-,21-,22-/m1/s1 |
Clave InChI |
DZMMYAUQTDKEJG-DFKIMAAQSA-N |
SMILES isomérico |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O)(C)O)C)C)C)O)(C)O |
SMILES canónico |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)O)C)O)(C)O)C)C)C)O)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


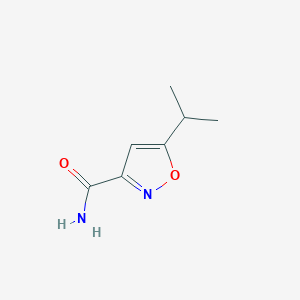
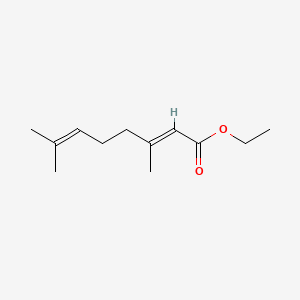

![N-[9-[(2R)-2-[[hydroxy(propan-2-yloxycarbonyloxymethoxy)phosphoryl]methoxy]propyl]purin-6-yl]-N-propan-2-ylcarbamate](/img/structure/B12339263.png)
![(2R,4S)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate](/img/structure/B12339271.png)
![(3S,4S,5S,6R)-6-[[5-[(E,3S,5R)-6-carboxy-3,5-dihydroxyhex-1-enyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12339288.png)
amino}cyclohexane-1-carboxylic acid](/img/structure/B12339294.png)
![2-amino-4-chloro-7-((1,5-dimethyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B12339296.png)
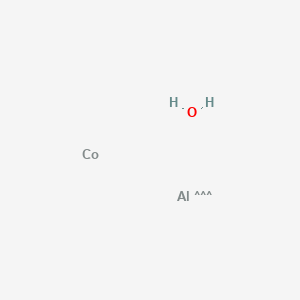
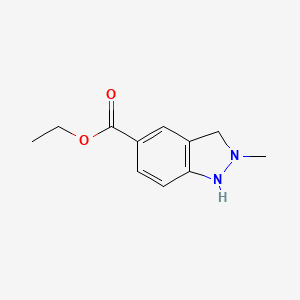

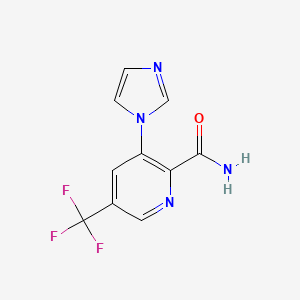
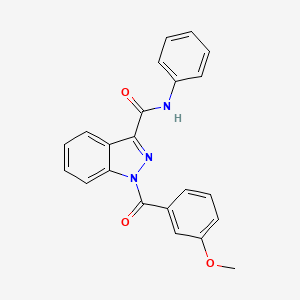
![3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-yl-5a,6,7,8,9,9a-hexahydroimidazo[1,5-a]quinoxalin-4-one](/img/structure/B12339337.png)
